4-(Nitrooxy)butan-1-ol
Overview
Description
4-(Nitrooxy)butan-1-ol is an organic compound with the molecular formula C₄H₉NO₄. It is a colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is known for its applications as a nonpolar solvent and its role in various chemical reactions .
Preparation Methods
4-(Nitrooxy)butan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybutanol with nitrophenol. This reaction typically occurs under electrophilic conditions . Another method involves the hydrolysis of 4-nitrooxybutyl butanoate in the presence of methanol, sodium hydroxide, and water at room temperature. The reaction mixture is then neutralized with sulfuric acid and the methanol is removed by vacuum distillation .
Chemical Reactions Analysis
4-(Nitrooxy)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
4-(Nitrooxy)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent for the extraction of inorganic bases such as lithium and sodium hydroxide.
Biology: The compound has been shown to increase contractility in vitro and act as a vasoconstrictor in vivo.
Industry: It is used as an activator in polymerization reactions and as a gas explosion suppressor.
Mechanism of Action
The mechanism of action of 4-(Nitrooxy)butan-1-ol involves its interaction with vascular smooth muscle cells, leading to increased contractility. It also inhibits guanylate cyclase activity, which affects the levels of cyclic guanosine monophosphate (cGMP) in cells. This inhibition can lead to various physiological effects, including vasoconstriction .
Comparison with Similar Compounds
4-(Nitrooxy)butan-1-ol can be compared with similar compounds such as:
1,4-Butanediol: A precursor in the synthesis of this compound, used in the production of plastics and fibers.
4-Hydroxybutyl nitrate: Another similar compound with applications in organic synthesis.
4-Nitrobenzoic acid: Used in the synthesis of various organic compounds.
This compound is unique due to its specific combination of a nitro group and a hydroxyl group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-hydroxybutyl nitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOGSWRRYABFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434038 | |
Record name | 4-(nitrooxy)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22911-39-3 | |
Record name | 1,4-Butanediol, 1-nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22911-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Butanediol mononitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022911393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(nitrooxy)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Butanediol, 1-nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-BUTANEDIOL MONONITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1Q234E2R1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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